(R)-Acide 2-amino-2-(naphtalén-1-yl)acétique

Vue d'ensemble

Description

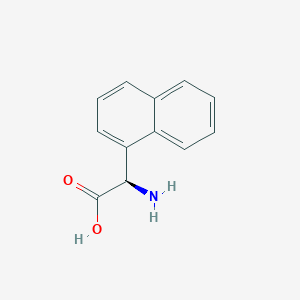

®-2-Amino-2-(naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring attached to an amino acid structure

Applications De Recherche Scientifique

®-2-Amino-2-(naphthalen-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

Target of Action

Related compounds such as 1-naphthaleneacetic acid have been used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Mode of Action

It’s worth noting that related compounds like 1-naphthaleneacetic acid have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Biochemical Pathways

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide, has been shown to affect several metabolic pathways, such as steroid biosynthesis and abc transporters .

Result of Action

Related compounds like n-(naphthalen-1-yl) phenazine-1-carboxamide have been shown to cause changes in the microscopic morphology of rhizoctonia solani, a plant pathogen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the formation of a Grignard reagent from naphthyl bromide and magnesium in anhydrous ether. This intermediate is then reacted with glycine ethyl ester hydrochloride to yield the desired product after hydrolysis and purification .

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(naphthalen-1-yl)acetic acid often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-2-(naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of naphthalene-1,2-dicarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a dihydronaphthalene derivative.

Substitution: The amino group can participate in substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Substituted naphthalene derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.

Naphthalen-1-yloxy-acetic acid: Known for its antimicrobial properties.

Naphthalen-1-yl-selenyl-acetic acid: Studied for its potential biological activities.

Uniqueness

®-2-Amino-2-(naphthalen-1-yl)acetic acid is unique due to its amino acid structure combined with a naphthalene ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.

Activité Biologique

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid, also known as naphthylalanine, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a naphthalene ring attached to an amino acid backbone, which influences its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H11NO2

- Molecular Weight : Approximately 201.23 g/mol

- Solubility : Soluble in water, indicative of its potential bioavailability in physiological conditions.

The biological activity of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid is primarily mediated through its interactions with various biochemical pathways:

- MAPK Signaling Pathway : Research indicates that this compound may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and survival.

- Neurotransmitter Systems : Its structural characteristics allow it to interact with neurotransmitter systems, potentially influencing neurotransmitter release and uptake, which is significant for neuropharmacological applications.

- Receptor Modulation : The compound has been studied for its ability to act as a ligand in various receptor-mediated pathways, suggesting that it may have implications in the treatment of neurological disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Anticancer Potential

Preliminary investigations suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases .

Research Findings and Case Studies

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that (R)-2-Amino-2-(naphthalen-1-yl)acetic acid administration resulted in reduced cognitive deficits following induced oxidative stress. Behavioral assessments showed improved memory retention and reduced markers of inflammation in the brain tissue.

Future Directions

Research into (R)-2-Amino-2-(naphthalen-1-yl)acetic acid is ongoing, with several avenues for future exploration:

- Clinical Trials : There is a need for clinical trials to evaluate its efficacy and safety in humans, particularly for neurodegenerative diseases and cancer therapy.

- Mechanistic Studies : Further studies are required to elucidate the precise molecular mechanisms by which this compound exerts its biological effects.

- Synthesis and Derivatization : Investigating synthetic routes to modify the structure may enhance its pharmacological properties or reduce potential side effects.

Propriétés

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZHZMVNQDLCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.